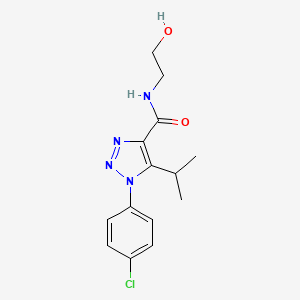![molecular formula C15H14BrFN2O4S B4446316 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4446316.png)
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Übersicht
Beschreibung
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 43-9006 or Sorafenib and has been found to have a wide range of applications in the field of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been extensively studied for its potential use in the treatment of various types of cancer, including liver, kidney, and thyroid cancer. This compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and angiogenesis.
Wirkmechanismus
The mechanism of action of 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide involves the inhibition of specific protein kinases involved in tumor growth and angiogenesis. This compound targets the Raf/MEK/ERK signaling pathway, which is critical for the growth and survival of cancer cells. By inhibiting this pathway, 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide can effectively block the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide has been found to have a wide range of biochemical and physiological effects. This compound can inhibit the growth and proliferation of cancer cells, reduce tumor angiogenesis, and induce apoptosis in cancer cells. Additionally, 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide can also modulate immune responses and inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide in lab experiments is its specificity for specific protein kinases involved in tumor growth and angiogenesis. This compound can effectively target these pathways without affecting other cellular processes. However, one limitation of using 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are required to ensure the safety and efficacy of this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide in scientific research. One potential application is in the development of combination therapies for cancer treatment. This compound can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce toxicity. Additionally, 5-{[(4-bromo-2-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide can also be studied for its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Further research is needed to fully understand the potential applications of this compound in scientific research.
Eigenschaften
IUPAC Name |
5-[(4-bromo-2-fluorophenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O4S/c1-18-15(20)11-8-10(4-6-14(11)23-2)24(21,22)19-13-5-3-9(16)7-12(13)17/h3-8,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJFJNQKMPCHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine dihydrochloride](/img/structure/B4446249.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride](/img/structure/B4446257.png)
![N-(2-methoxy-1-methylethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446261.png)

![N-[2-(dimethylamino)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4446275.png)
![N-cyclopentyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4446282.png)
![3-(4-fluorophenyl)-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446283.png)
![N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446290.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B4446296.png)
![1-(2-chlorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4446320.png)
![3-methyl-5-oxo-N-(2-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446334.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4446336.png)